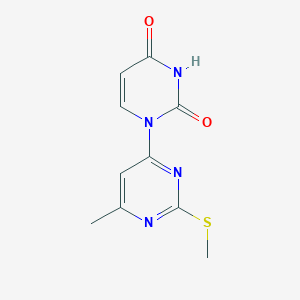
5-(3-methylbenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methylbenzylidene)-2,4-imidazolidinedione, also known as MBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MBI is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Synthesis and Antidepressant Activity
The compound 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, related to 5-(3-methylbenzylidene)-2,4-imidazolidinedione, has been synthesized and evaluated for its potential antidepressant activity. The study found that it does not inhibit the uptake of biogenic amines or possess monoamine oxidase inhibitory activity, suggesting a novel mechanism of action distinct from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Catalytic Applications in Organic Synthesis
Research into ruthenium(II) complexes incorporating N-heterocyclic carbene ligands, including imidazolidin-2-ylidene derivatives, highlights their efficiency in catalyzing C-N bond formation through a hydrogen-borrowing methodology. These complexes facilitate the formation of various quinolines and the N-benzylation of aniline under solvent-free conditions, showcasing their versatility in organic synthesis (Donthireddy, Illam, & Rit, 2020).
Anticancer Potential
A series of novel substituted imidazolidin-2,4-diones have been synthesized and screened for in vitro cytotoxicity against a panel of human tumor cell lines. Some analogs demonstrated potent growth inhibition and cytotoxicity, indicating their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Anti-inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, closely related to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies found significant activity against carrageenan-induced rat paw edema and inhibitory effects on writhing in albino mice, suggesting potential therapeutic applications in managing inflammation and pain (Khalifa & Abdelbaky, 2008).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for understanding their mechanism of action as potential anticancer drugs. These studies have shown that certain imidazolidines exhibit strong binding affinity to DNA, suggesting a possible role in modulating DNA-related processes within cancer cells (Shah, Nosheen, Munir, Badshah, Qureshi, Rehman, Muhammad, & Hussain, 2013).
Future Directions
Imidazole derivatives, including “5-(3-methylbenzylidene)-2,4-imidazolidinedione”, have shown promising results in various fields, particularly in drug development . Future research could focus on exploring their potential in treating various diseases and conditions, as well as improving their synthesis methods for better yield and efficiency .
Properties
IUPAC Name |
(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKLMEXYFOBTGK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)



![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)


![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)
![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)
